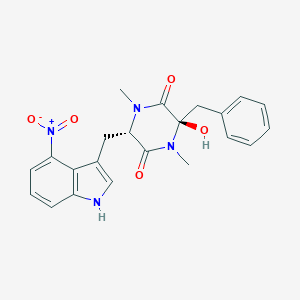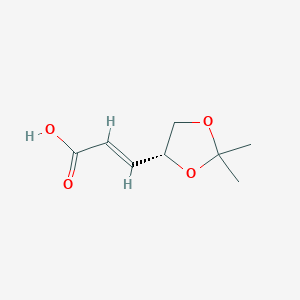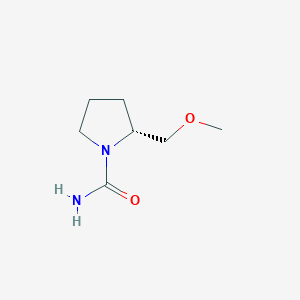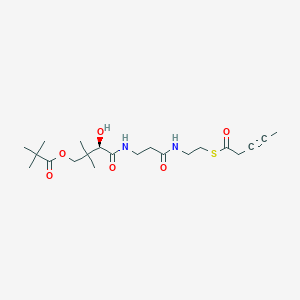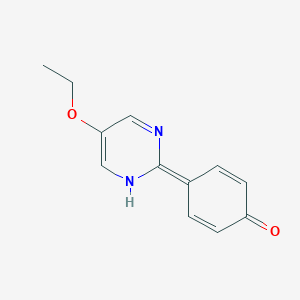
4-(5-Ethoxypyrimidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethoxypyrimidin-2-yl)phenol, also known as ETPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETPP is a derivative of pyrimidine and phenol, and its chemical structure consists of a pyrimidine ring attached to a phenol group via an ethoxy group.
科学的研究の応用
4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(5-Ethoxypyrimidin-2-yl)phenol has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In material science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been explored for its ability to act as a corrosion inhibitor and a dye for organic solar cells. In environmental science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential use as a pesticide and a water treatment agent.
作用機序
The mechanism of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications is not fully understood. However, some studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-Ethoxypyrimidin-2-yl)phenol has also been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
生化学的および生理学的効果
4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(5-Ethoxypyrimidin-2-yl)phenol has been reported to induce cell death in cancer cells and to inhibit the replication of viruses such as HIV and hepatitis C. In animal studies, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to reduce inflammation and tumor growth. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
4-(5-Ethoxypyrimidin-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity in vitro and in vivo. However, 4-(5-Ethoxypyrimidin-2-yl)phenol also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, 4-(5-Ethoxypyrimidin-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in clinical settings are not known.
将来の方向性
There are several future directions for research on 4-(5-Ethoxypyrimidin-2-yl)phenol. One area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based anticancer drugs. Several studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol and its derivatives may have potent anticancer activity, and further research is needed to optimize their efficacy and safety. Another area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based materials for use in various applications, such as corrosion inhibition and solar cell dyeing. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications and to determine its safety and efficacy in clinical settings.
合成法
The synthesis of 4-(5-Ethoxypyrimidin-2-yl)phenol involves the reaction of 5-ethoxypyrimidine-2,4-dione with phenol in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting 4-(5-Ethoxypyrimidin-2-yl)phenol product can be purified by recrystallization or chromatography techniques.
特性
CAS番号 |
121554-73-2 |
|---|---|
製品名 |
4-(5-Ethoxypyrimidin-2-yl)phenol |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
InChIキー |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
正規SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
同義語 |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



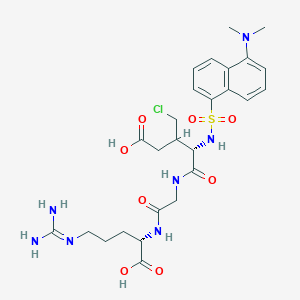
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
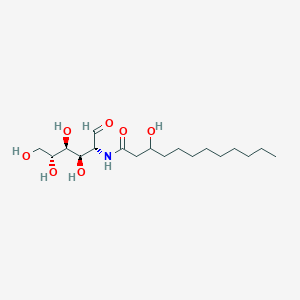
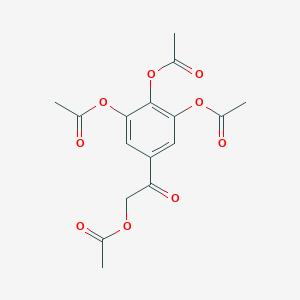
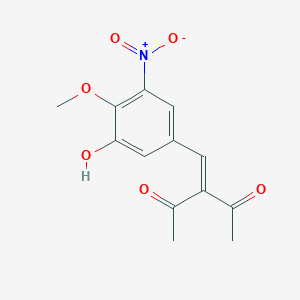
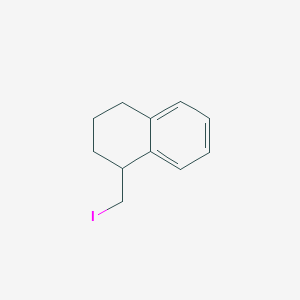
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
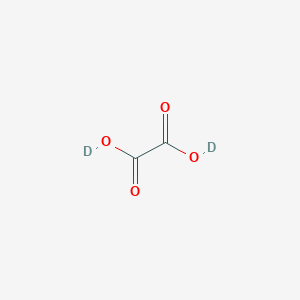
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
